Zgwatinib vs. Glumetinib: Superior c-MET Selectivity Profile for Unambiguous Pathway Dissection
Zgwatinib demonstrates a superior selectivity window over a broad panel of kinases compared to the clinically-advanced c-MET inhibitor glumetinib. While glumetinib exhibits >2,400-fold selectivity over 312 kinases , Zgwatinib achieves >10,000-fold selectivity over a 19-kinase panel that includes the highly homologous AXL and family member RON . This near-exclusive targeting of c-MET makes Zgwatinib a more suitable tool for experiments where off-target kinase inhibition must be minimized.
| Evidence Dimension | c-MET Selectivity (fold increase vs. other kinases) |
|---|---|
| Target Compound Data | >10,000-fold |
| Comparator Or Baseline | Glumetinib: >2,400-fold |
| Quantified Difference | At least 4.2-fold greater selectivity window for Zgwatinib |
| Conditions | Kinase selectivity panels of varying sizes; Zgwatinib on 19 kinases, Glumetinib on 312 kinases |
Why This Matters
For researchers aiming to attribute a biological phenotype specifically to c-MET inhibition, Zgwatinib's superior selectivity reduces the risk of data being confounded by activity against other kinases like AXL or RON.
